molecular formula C12H21N3O B11741767 [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Katalognummer: B11741767
Molekulargewicht: 223.31 g/mol
InChI-Schlüssel: SOVSCVKOYZAKDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of oxolane and pyrazole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of oxolane derivatives with pyrazole derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxolane, followed by nucleophilic substitution with a pyrazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base, followed by the addition of a nucleophile.

Major Products Formed

    Oxidation: Formation of oxolane and pyrazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated pyrazole rings.

    Substitution: Formation of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of [(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(oxolan-2-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
  • [(oxolan-2-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

[(oxolan-2-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific combination of oxolane and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H21N3O

Molekulargewicht

223.31 g/mol

IUPAC-Name

1-(oxolan-2-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C12H21N3O/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h8,10,12-13H,2-7,9H2,1H3

InChI-Schlüssel

SOVSCVKOYZAKDE-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C=C(C=N1)CNCC2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.